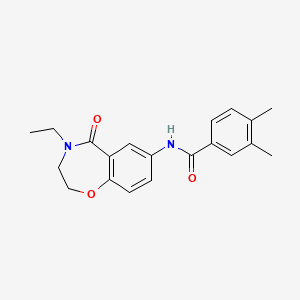

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethylbenzamide

Description

This compound belongs to the benzoxazepin-benzamide class, characterized by a fused benzoxazepin ring system linked to a substituted benzamide group. Its structure includes a 4-ethyl group on the benzoxazepin ring and 3,4-dimethyl substituents on the benzamide moiety.

Properties

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-4-22-9-10-25-18-8-7-16(12-17(18)20(22)24)21-19(23)15-6-5-13(2)14(3)11-15/h5-8,11-12H,4,9-10H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYCPNGWRKAFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethylbenzamide typically involves multiple steps:

Formation of the Benzoxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and an appropriate carbonyl compound under acidic or basic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Formation of the Benzamide Moiety: The final step involves the coupling of the benzoxazepine intermediate with 3,4-dimethylbenzoic acid or its derivatives using coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the benzoxazepine ring, converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential : N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethylbenzamide has been investigated for its potential as a pharmacophore in developing new therapeutic agents. Notably:

- Antitumor Activity : Preliminary studies indicate that compounds related to this compound exhibit significant cytotoxic effects on cancer cell lines. For instance, analogs have shown IC50 values in the low micromolar range against various cancer types .

- Neuropharmacological Effects : The compound may act as a selective modulator of serotonin receptors. This property is particularly relevant for mood disorders and has been explored in various pharmacological studies .

- Anti-inflammatory Properties : In vivo studies suggest that similar benzoxazepine derivatives possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .

Material Science Applications

The unique structure of this compound makes it a candidate for developing novel materials with specific electronic or optical properties. Research into the compound's physical properties could lead to advancements in material science applications.

Biological Studies

This compound is utilized in biological research to understand its interaction with various biological targets:

- Enzyme Interaction : Studies have focused on how the compound interacts with enzymes and receptors involved in cellular signaling pathways. Its potential to influence key proteins involved in these processes makes it a valuable subject for further investigation .

- Case Studies : Specific case studies highlight the compound's effects on neurotransmitter systems and its potential therapeutic benefits for neurodegenerative diseases complicated by depression. These studies provide insights into its mechanism of action and efficacy .

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The benzoxazepine ring can interact with enzyme active sites or receptor binding pockets, modulating their activity. The compound may also influence signaling pathways by altering the function of key proteins involved in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzoxazepin Derivatives

a. 5-Chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide (BI85532)

- Molecular Formula : C₁₉H₁₉ClN₂O₄

- Molecular Weight : 374.8182 g/mol

- Key Features : Chlorine and methoxy groups on the benzamide ring.

- Comparison :

b. 2-Ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

- Key Features : Ethoxy group at the benzamide’s 2-position.

- O-dealkylation of the ethoxy group could reduce half-life compared to the more stable dimethyl substituents in the target compound .

Agrochemical Benzamide Analogs

a. Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)

- Use : Herbicide.

- Key Features : Dichlorophenyl and ethoxymethoxy groups.

- Comparison :

b. Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

- Use : Herbicide.

- Key Features : Fluorinated aromatic rings and pyridine backbone.

- Comparison :

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Substituent Effects on Bioactivity

- Electron-Donating vs. Electron-Withdrawing Groups :

Metabolic and Environmental Considerations

- Degradation Pathways :

- Soil Adsorption :

- The dimethylbenzamide’s moderate lipophilicity may reduce leaching compared to highly polar methoxy derivatives .

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 314.39 g/mol. The structure features a benzoxazepine core, which is known for various pharmacological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The benzoxazepine ring system is particularly noted for its ability to modulate neurotransmitter systems, potentially influencing conditions such as anxiety and depression.

Pharmacological Studies

- Antitumor Activity : Preliminary studies have shown that compounds related to this compound exhibit antitumor properties. For example, an analog demonstrated significant cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range .

- Neuropharmacological Effects : The compound's potential as a neuroactive agent has been explored in various studies. It has been suggested that it may act as a selective modulator of serotonin receptors, which could provide therapeutic benefits in mood disorders .

- Anti-inflammatory Properties : In vivo studies have indicated that similar benzoxazepine derivatives possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several benzoxazepine derivatives. The results indicated that the compound inhibited the growth of human leukemia cells significantly more than control groups, suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

In a neuropharmacology study, this compound was tested for neuroprotective effects against oxidative stress-induced neuronal death. The compound demonstrated a dose-dependent protective effect on neuronal cultures exposed to oxidative stressors .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Significant cytotoxicity (IC50 < 10 µM) | |

| Neuropharmacological | Modulation of serotonin receptors | |

| Anti-inflammatory | Inhibition of cytokines |

Table 2: Comparative Analysis with Related Compounds

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-benzoxazepin) | <10 | Antitumor |

| Benzodiazepine derivative A | 15 | Neuroactive |

| Benzoxazepine derivative B | 20 | Anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethylbenzamide, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis of benzoxazepine derivatives typically involves cyclization of substituted o-aminophenols with carbonyl compounds. For this compound, key steps include:

- Amide coupling : Use of coupling agents like EDCI/HOBt or DCC to attach the 3,4-dimethylbenzamide group to the benzoxazepine core.

- Oxazolidinone formation : Controlled oxidation (e.g., using NaIO₄ or MnO₂) to generate the 5-oxo group in the tetrahydrobenzoxazepine ring.

- Reagent selection : Inert atmosphere (N₂/Ar) and anhydrous solvents (DMF, THF) to minimize side reactions. Reaction temperatures should be optimized between 60–80°C to balance reactivity and stability .

- Yield optimization : Monitor intermediates via TLC/HPLC and employ recrystallization (e.g., ethanol/water mixtures) for purification.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound, and what spectral features are diagnostic?

- NMR analysis :

- ¹H NMR : Look for aromatic protons from the 3,4-dimethylbenzamide group (δ 6.8–7.5 ppm) and the benzoxazepine ring (δ 3.5–4.5 ppm for CH₂ groups adjacent to oxygen). The ethyl group (CH₂CH₃) will show a triplet (δ ~1.2 ppm) and quartet (δ ~3.0 ppm).

- ¹³C NMR : Carbonyl signals (C=O) at δ 165–175 ppm and oxazepine ring carbons (δ 45–65 ppm) .

- IR : Confirm the presence of amide C=O (~1650 cm⁻¹) and benzoxazepine C-O-C (~1250 cm⁻¹).

- MS : High-resolution MS (HRMS) should match the molecular formula C₂₀H₂₂N₂O₃.

Advanced Research Questions

Q. What computational strategies (e.g., molecular docking, DFT) are suitable for predicting the biological activity of this compound, and how can its binding affinity to neurotransmitter receptors be modeled?

- Docking protocols :

- Target selection : Prioritize GABAₐ or serotonin receptors (5-HT₃), as benzoxazepines often modulate these targets.

- Software : Use AutoDock Vina or Schrödinger Suite with receptor PDB IDs (e.g., 6HUP for GABAₐ).

- Key interactions : Hydrogen bonding with amide groups and π-π stacking between the benzamide and receptor aromatic residues.

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s stereochemistry or conformation?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., DCM/hexane). Use SHELXL for refinement, focusing on:

- Torsion angles : Confirm the boat conformation of the tetrahydrobenzoxazepine ring.

- Hydrogen bonding : Analyze amide N-H···O interactions for packing stability.

Q. What strategies are effective for analyzing contradictory bioactivity data (e.g., inconsistent IC₅₀ values) across studies?

- Experimental variables : Control for assay conditions (pH, solvent, cell line). For example, DMSO concentrations >1% may destabilize the compound.

- Statistical validation : Use ANOVA or Grubbs’ test to identify outliers. Reproduce assays with orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .

- Metabolite interference : Perform LC-MS to rule out degradation products in bioactivity assays.

Methodological Challenges and Solutions

Q. How can regioselectivity issues during functionalization of the benzoxazepine ring be addressed?

- Directing groups : Introduce temporary protecting groups (e.g., Boc on the amide nitrogen) to steer electrophilic substitution to the 7-position.

- Metal catalysis : Use Pd-catalyzed C-H activation (e.g., with Pd(OAc)₂ and ligands like PPh₃) for selective halogenation or arylation .

Q. What in vitro models are appropriate for evaluating the compound’s pharmacokinetic properties (e.g., metabolic stability, CYP inhibition)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.